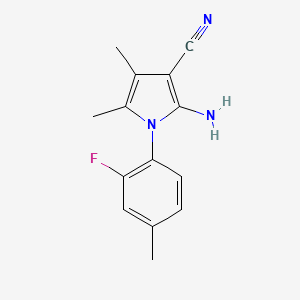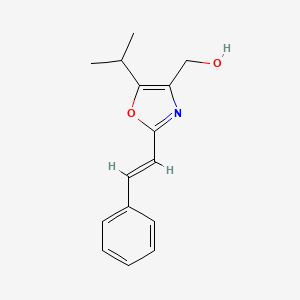
(5-Isopropyl-2-styryloxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an isopropyl group, a styryl group, and a methanol group attached to the oxazole ring
Méthodes De Préparation
The synthesis of (5-Isopropyl-2-styryloxazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-styryl-4-isopropyl-1,3-oxazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
(5-Isopropyl-2-styryloxazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the styryl group, to form the corresponding saturated derivative.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(5-Isopropyl-2-styryloxazol-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study biological processes, particularly those involving oxazole-containing molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5-Isopropyl-2-styryloxazol-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The isopropyl and styryl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(5-Isopropyl-2-styryloxazol-4-yl)methanol can be compared with other similar compounds, such as:
(5-Methyl-2-styryloxazol-4-yl)methanol: This compound has a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
(5-Isopropyl-2-phenyl-oxazol-4-yl)methanol: The presence of a phenyl group instead of a styryl group can influence the compound’s chemical properties and applications.
(5-Isopropyl-2-styryloxazol-4-yl)ethanol: The substitution of the methanol group with an ethanol group can alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
[2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-11(2)15-13(10-17)16-14(18-15)9-8-12-6-4-3-5-7-12/h3-9,11,17H,10H2,1-2H3/b9-8+ |
Clé InChI |
HNIQEGLTRRFWKZ-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO |
SMILES canonique |
CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


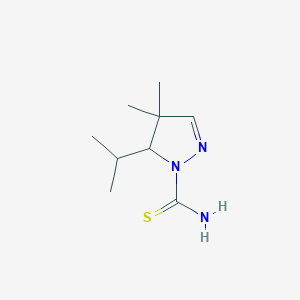
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
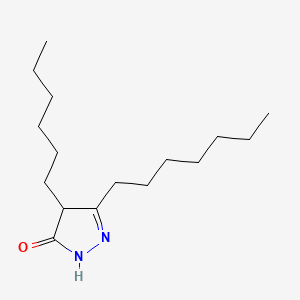
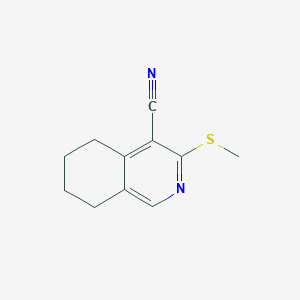
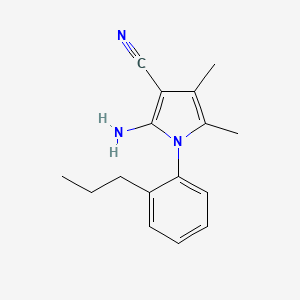

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
